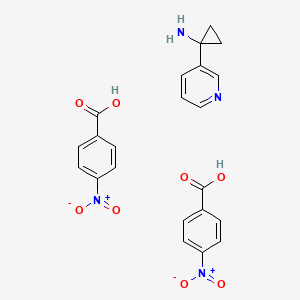
N-Fmoc-N-(2,2,2-trifluoroetil)glicina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Peptide Synthesis: It serves as a building block in the synthesis of peptides, allowing for the incorporation of trifluoroethyl groups into peptide chains.
Drug Discovery: It is used in the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.
Protein Engineering: The compound is employed in the modification of proteins to study their structure and function.
Mecanismo De Acción
Target of Action
N-Fmoc-N-(2,2,2-trifluoroethyl)glycine, also known as 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid, is a derivative of glycine . Glycine is a non-essential amino acid that plays a crucial role in the production of proteins. Therefore, the primary targets of this compound are likely to be the proteins or enzymes involved in the synthesis or regulation of glycine.
Mode of Action
It is known that the fluorenylmethyloxycarbonyl (fmoc) group is a common protecting group used in peptide synthesis . It protects the amine group during the synthesis process and can be removed under basic conditions without disturbing other parts of the molecule . This suggests that N-Fmoc-N-(2,2,2-trifluoroethyl)glycine may interact with its targets by releasing the glycine molecule after the removal of the Fmoc group.
Pharmacokinetics
Given its molecular weight of 37934 , it is likely to have good bioavailability
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-N-(2,2,2-trifluoroethyl)glycine typically involves the reaction of glycine with 2,2,2-trifluoroethylamine, followed by the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for N-Fmoc-N-(2,2,2-trifluoroethyl)glycine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: N-Fmoc-N-(2,2,2-trifluoroethyl)glycine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, revealing the free amino group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.
Deprotection Reactions: Piperidine in dimethylformamide (DMF) is a standard reagent for Fmoc deprotection.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of N-Fmoc-N-(2,2,2-trifluoroethyl)glycine.
Deprotection Reactions: Free amino derivatives of N-(2,2,2-trifluoroethyl)glycine.
Comparación Con Compuestos Similares
N-Fmoc-glycine: Lacks the trifluoroethyl group, making it less hydrophobic and less stable.
N-Fmoc-N-(2,2,2-trifluoroethyl)alanine: Similar structure but with an additional methyl group, affecting its steric properties.
Uniqueness: N-Fmoc-N-(2,2,2-trifluoroethyl)glycine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties, such as increased hydrophobicity and stability .
Propiedades
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2,2,2-trifluoroethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)11-23(9-17(24)25)18(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLGIXQTAKEMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{4-[hydroxy(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2539328.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2539329.png)
![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide](/img/structure/B2539330.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide](/img/structure/B2539332.png)


![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2539341.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2539344.png)



![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2539349.png)
![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2539350.png)
